molecular formula C25H20N4 B3192347 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine CAS No. 622011-41-0

9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine

Cat. No. B3192347
CAS RN: 622011-41-0
M. Wt: 376.5 g/mol
InChI Key: FAYLQKKTBFOMBP-UHFFFAOYSA-N
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Description

9,9’-Spirobi[9H-fluorene] is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It is also a blue light emitting material in organic light emitting diodes (OLEDs) and is used as a blue-emitting material in electroluminescent devices .


Synthesis Analysis

The synthesis method of a 9,9’-spirobifluorene derivative involves using 2-bromochlorobenzene as a raw material which reacts with phenylmagnesium bromide and then reacts with bromofluorenone at 50-100 DEG C in a methyltetrahydrofuran solvent . After hydrolysis and filtration, the solid performs closed-loop synthesis under acid catalysis to produce bromo-9,9’-spirobifluorene, and bromo-9,9’-spirobifluorene reacts with lithium diphenylphosphide to synthesize the 9,9’-spirobifluorene diphenylphosphine derivative .


Molecular Structure Analysis

The molecular formula of 9,9’-Spirobi[9H-fluorene] is C25H16 . Its molecular weight is 316.3945 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

9,9’-Spirobi[9H-fluorene] has a melting point of 195-200 °C . It is soluble in common organic solvents and slightly soluble in water . It has a low-lying LUMO energy level of -4.11 eV .

Safety and Hazards

9,9’-Spirobi[9H-fluorene] is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

9,9’-Spirobi[9H-fluorene] can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .

properties

IUPAC Name

9,9'-spirobi[fluorene]-3,3',6,6'-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H,26-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLQKKTBFOMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(C24C5=C(C=C(C=C5)N)C6=C4C=CC(=C6)N)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40810968
Record name 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

622011-41-0
Record name 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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